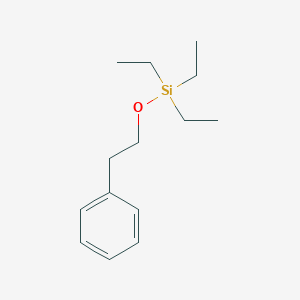

Silane, triethyl(2-phenylethoxy)-

Description

Historical Context and Evolution of Organosilane Research

The journey into the world of organosilicon compounds began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org This pivotal moment marked the dawn of organosilane chemistry. sbfchem.com In the early 20th century, Frederic S. Kipping's extensive research significantly advanced the field, leading to the synthesis of various alkyl- and arylsilanes and the preparation of silicone oligomers and polymers. wikipedia.org His contributions were so foundational that the term "silicone" was coined by him in 1904. wikipedia.org

A significant leap in the industrial production of organosilicon compounds came with Eugene G. Rochow's development of the "Direct Process," a method that revolutionized the silicone industry. cfsilicones.com The post-1940 era saw a surge in research, recognizing the vast application potential of polymeric organosilicon compounds. sbfchem.com Researchers like J.F. Hyde, W.I. Patnode, E.G. Rochow, and K.A. Andrianov were at the forefront, developing a range of silicone-based products, including resins and coatings. sbfchem.com Research in this area has continued to expand, with a focus on creating new materials and refining synthesis methods for applications in diverse fields such as medicine and electronics. cfsilicones.comncsu.edu

Significance of Silyl (B83357) Ethers in Modern Organic and Materials Chemistry

Silyl ethers, characterized by a silicon atom covalently bonded to an alkoxy group (Si-O-C), are a crucial class of organosilicon compounds. wikipedia.orglibretexts.org Their primary and most widespread use in organic synthesis is as protecting groups for alcohols. wikipedia.orgfiveable.me This strategy allows chemists to temporarily mask the reactive hydroxyl group of an alcohol, preventing it from interfering with reactions targeting other functional groups within a complex molecule. fiveable.me The ease of their formation and subsequent removal under specific and often mild conditions makes them an invaluable tool for multi-step synthetic sequences. libretexts.orgfiveable.me

Commonly used silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.org The choice of a particular silyl ether allows for a high degree of selectivity, as their stability varies depending on the steric bulk of the substituents on the silicon atom. wikipedia.orgchem-station.com For instance, bulkier silyl groups like TBDMS offer greater steric protection than the smaller TMS group. fiveable.me

Beyond their role as protecting groups, silyl ethers are integral to materials science. Poly(silyl ether)s (PSEs) are a class of silicon-based polymers that are gaining attention for their thermal stability and hydrolytic degradability. mdpi.com The Si-O-C bond in their backbone allows for easy hydrolysis under acidic or basic conditions, making them promising candidates for sustainable and degradable materials. mdpi.com The incorporation of silyl ether linkages into other polymer networks can also impart desirable properties like malleability and reprocessibility. mdpi.com

Positioning of Silane (B1218182), triethyl(2-phenylethoxy)- within the Broader Field of Alkoxysilanes

Silane, triethyl(2-phenylethoxy)- belongs to the broader class of compounds known as alkoxysilanes. sinosil.com Alkoxysilanes are characterized by the general formula R'nSi(OR)4-n, where R' is a non-hydrolyzable organic group and OR is a hydrolyzable alkoxy group. scispace.com These compounds are bifunctional, possessing both organic and inorganic characteristics, which allows them to act as molecular bridges between different types of materials. scispace.comresearchgate.net

The reactivity of alkoxysilanes is primarily dictated by the alkoxy groups, which can undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups. sinosil.comscispace.com These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, leading to the creation of a three-dimensional network. sinosil.comresearchgate.net This chemistry is fundamental to their use as adhesion promoters, crosslinkers, and surface modifiers in a wide range of applications, including coatings, adhesives, and composite materials. sinosil.comscispace.comulprospector.com

Silane, triethyl(2-phenylethoxy)- is a specific type of alkoxysilane where the silicon atom is bonded to three ethyl groups and one 2-phenylethoxy group. The ethyl groups are stable organic moieties, while the 2-phenylethoxy group provides the reactive site for hydrolysis and subsequent condensation. This structure places it within the family of organofunctional alkoxysilanes, where the organic functionality can be tailored to achieve specific properties and reactivity.

Chemical Identity of Silane, triethyl(2-phenylethoxy)-

| Identifier | Value |

| IUPAC Name | Triethyl(2-phenylethoxy)silane |

| CAS Number | 14629-58-4 |

| Molecular Formula | C14H24OSi |

| Molecular Weight | 236.43 g/mol |

| InChI | InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

| InChIKey | ZDEFWWOHFSCODL-UHFFFAOYSA-N |

| SMILES | CCOSi(CC)CC1=CC=CC=C1 |

Data sourced from PubChem CID 610043 nih.gov

Synthesis and Reactions of Triethylsilane Derivatives

The synthesis of triethylsilane, a parent compound to Silane, triethyl(2-phenylethoxy)-, is typically achieved through the reaction of triethylchlorosilane with a reducing agent like lithium aluminum hydride or sodium hydride. dakenam.comgoogle.com This process effectively replaces the chlorine atom with a hydrogen atom, forming the reactive Si-H bond. dakenam.com

The reactivity of triethylsilane and its derivatives is dominated by the nature of the silicon-hydride (Si-H) bond. This bond is highly reactive and serves as a source of hydride, making triethylsilane a versatile reducing agent in organic synthesis. dakenam.com It can selectively reduce a variety of functional groups. Furthermore, the Si-H bond can participate in hydrosilylation reactions, where it adds across a double or triple bond, a key process in the formation of many organosilicon compounds.

Spectroscopic and Physicochemical Properties

While specific experimental data for Silane, triethyl(2-phenylethoxy)- is limited in the provided search results, general properties can be inferred from related compounds. For instance, the mass spectrum of Silane, triethyl(2-phenylethoxy)- has been reported with a retention time of 4.975 minutes in a GC-MS analysis. researchgate.net

For a related compound, Trimethyl(2-phenylethoxy)silane, the following data is available:

| Property | Value |

| Molecular Formula | C11H18OSi |

| Molecular Weight | 194.34 g/mol |

| Boiling Point | 95-96 °C at 2 mmHg (for Trimethoxy(2-phenylethyl)silane) |

| Density | 1.033 g/mL at 25 °C (for Trimethoxy(2-phenylethyl)silane) |

| Refractive Index | n20/D 1.475 (for Trimethoxy(2-phenylethyl)silane) |

Data for Trimethyl(2-phenylethoxy)silane and Trimethoxy(2-phenylethyl)silane (B1345983) sourced from PubChem and Sigma-Aldrich respectively. nih.govsigmaaldrich.com

The mass spectrum of Trimethyl(2-phenylethoxy)silane shows characteristic peaks that can be used for its identification. nih.gov

Applications in Research and Industry

Alkoxysilanes, the class of compounds to which Silane, triethyl(2-phenylethoxy)- belongs, have found widespread application due to their unique chemical properties. They are extensively used as:

Adhesion Promoters: They form durable covalent bonds between organic polymers and inorganic surfaces, enhancing the adhesion of coatings, sealants, and adhesives. scispace.comulprospector.com

Crosslinking Agents: They can react with organic polymers to create a three-dimensional crosslinked network, improving the strength, flexibility, and resistance of the material. sinosil.comulprospector.com

Surface Modifiers: They are used to alter the surface properties of materials, for example, to impart hydrophobicity. elte.hu

Coupling Agents: In composite materials, they act as a bridge between the organic matrix and inorganic fillers, leading to improved mechanical properties. ncsu.eduulprospector.com

While specific applications for Silane, triethyl(2-phenylethoxy)- are not detailed in the provided search results, its structure suggests potential utility in areas where the properties of a triethylsilyl group and a phenylethoxy group are desired. The phenylethoxy group could introduce aromatic interactions or serve as a bulky, non-reactive substituent in certain applications.

Structure

2D Structure

Properties

CAS No. |

14629-62-0 |

|---|---|

Molecular Formula |

C14H24OSi |

Molecular Weight |

236.42 g/mol |

IUPAC Name |

triethyl(2-phenylethoxy)silane |

InChI |

InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

InChI Key |

AAPVZORGFHHGSB-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OCCC1=CC=CC=C1 |

Canonical SMILES |

CC[Si](CC)(CC)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Triethyl 2 Phenylethoxy Silane

Strategic Synthesis of Phenylethoxy Precursors

The foundation for the synthesis of triethyl(2-phenylethoxy)silane lies in the efficient preparation of its core alcohol component, 2-phenylethanol (B73330), and its derivatives.

2-Phenylethanol (2-PE), an aromatic alcohol with a characteristic rose-like fragrance, is a crucial starting material. nih.gov While it can be extracted from natural sources or produced via biotechnological routes, chemical synthesis offers a scalable and controlled approach for obtaining 2-PE and its functionalized analogues. academicjournals.orgnih.gov Several established chemical methods are employed for its industrial and laboratory-scale production.

Key synthetic routes to 2-phenylethanol include:

Friedel-Crafts Reaction: This classic method involves the reaction of benzene (B151609) with ethylene (B1197577) oxide using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). academicjournals.org

Hydrogenation of Styrene (B11656) Oxide: The catalytic hydrogenation of styrene oxide, often using Raney Nickel, provides a direct pathway to 2-phenylethanol. academicjournals.org

Grignard Reaction: A convergent synthesis involves the preparation of phenylmagnesium bromide (a Grignard reagent) from bromobenzene. This reagent then reacts with an ethylene source, such as 1,2-dibromoethane (B42909) in a reverse Grignard addition, to form 2-phenylbromoethane, which is subsequently hydrolyzed to yield 2-phenylethanol. academicjournals.org

Metal Reduction of Phenylacetic Acid Derivatives: The reduction of ethyl-2-phenylacetate using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride is another viable synthetic strategy. academicjournals.org

The selection of a particular method depends on factors such as starting material availability, desired scale, and economic considerations. These synthetic pathways can also be adapted to produce functionalized analogues by using substituted benzene derivatives as starting materials, allowing for the introduction of various functional groups onto the phenyl ring.

| Method | Reactants | Catalyst/Reagent | Primary Product | Reference |

| Friedel-Crafts Reaction | Benzene, Ethylene Oxide | Aluminum Chloride (AlCl₃) | 2-Phenylethanol | academicjournals.org |

| Hydrogenation | Styrene Oxide, Hydrogen (H₂) | Raney Nickel | 2-Phenylethanol | academicjournals.org |

| Grignard Reaction | Bromobenzene, Magnesium, 1,2-Dibromoethane | Iodine (initiator) | 2-Phenylethanol | academicjournals.org |

| Metal Reduction | Ethyl-2-phenylacetate | Metal Hydrides | 2-Phenylethanol | academicjournals.org |

Catalytic Silylation Protocols for O-Silyl Ether Formation

The formation of the O-Si bond in triethyl(2-phenylethoxy)silane is achieved through the silylation of 2-phenylethanol. Modern catalytic methods, particularly those involving the dehydrogenative coupling of alcohols and hydrosilanes, offer efficient and environmentally benign alternatives to traditional silylation techniques that use silyl (B83357) halides. mdpi.com

The direct dehydrogenative coupling of an alcohol with a hydrosilane, such as triethylsilane, is an atom-economical method for synthesizing silyl ethers. acs.org This reaction proceeds with the formation of dihydrogen (H₂) as the sole byproduct, avoiding the generation of stoichiometric salt waste associated with classical methods. acs.orgrsc.org

The general reaction is: R-OH + H-SiR'₃ → R-O-SiR'₃ + H₂

A variety of catalytic systems have been developed to promote this transformation effectively under mild conditions. These include catalysts based on earth-abundant metals like cobalt and iron, as well as simple inorganic bases. acs.orgtandfonline.comorganic-chemistry.org For instance, cobalt complexes have been shown to efficiently catalyze the silylation of a wide range of alcohols and phenols with hydrosilanes, requiring low catalyst loadings (0.5–2 mol%). tandfonline.com Similarly, inexpensive and readily available bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) have proven to be effective catalysts for this cross-dehydrogenative coupling. acs.orgrsc.org

| Catalyst System | Substrate Scope | Key Features | Reference |

| Cobalt/PN⁵P Pincer Ligands | Primary/secondary alcohols, phenols | Low catalyst loading (0.5-2 mol%), good to excellent yields (67-91%) | tandfonline.com |

| Sodium Hydroxide (NaOH) | Broad scope for alcohols and hydrosilanes | Inexpensive, mild conditions, no salt byproducts | acs.org |

| Potassium Carbonate (K₂CO₃) | Variety of alcohols, good functional group tolerance | Abundant, non-corrosive base, mild conditions | rsc.org |

| Ruthenium Dichloride | Alcohols, carboxylic acids | Effective for hindered organosilanes like TES | gelest.com |

| Sodium tri(sec-butyl)borohydride | Alcohols and hydrosilanes | Convenient promoter, halogen-free | mdpi.com |

Strong Lewis acids are potent catalysts for the dehydrogenative silylation of alcohols with hydrosilanes. gelest.com The highly electrophilic Lewis acid activates the Si-H bond, facilitating the nucleophilic attack by the alcohol. gelest.com

Tris(pentafluorophenyl)boron, B(C₆F₅)₃, is a notable example of a strong Lewis acid that effectively catalyzes the silylation of primary, secondary, and tertiary alcohols with hydrosilanes, including triethylsilane. gelest.comorganic-chemistry.org This catalyst functions even with sterically hindered alcohols. Other Lewis acids, such as indium(III) bromide (InBr₃) and iron(III) chloride, have also been utilized to promote reductive etherification and related transformations involving hydrosilanes. organic-chemistry.org In some cases, rare-earth Lewis acids like Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃) have been reported for dehydrative condensation reactions to form silyl ethers. researchgate.net The development of extremely potent silicon-based Lewis acids, such as bis(pertrifluoromethylcatecholato)silane, is also expanding the catalytic possibilities of silicon itself. nih.gov

The efficiency and selectivity of the silylation of 2-phenylethanol are critically dependent on the chosen reaction parameters.

Catalytic System: The nature of the catalyst is paramount. Transition metal catalysts like those based on cobalt, ruthenium, or rhodium offer high efficiency and control. tandfonline.comorganic-chemistry.orggelest.com Simple bases like NaOH or K₂CO₃ provide a practical and economical option. acs.orgrsc.org Lewis acids are particularly effective for activating the Si-H bond, especially with more hindered substrates. gelest.com

Solvent: The choice of solvent can dramatically influence reaction rates. Silylation reactions are often significantly faster in Lewis basic solvents, such as dimethylformamide (DMF), compared to less polar solvents like dichloromethane (B109758) (DCM) or chloroform. acs.org

Steric Effects: Steric hindrance plays a crucial role in selectivity. Silylating agents will generally react faster with less sterically hindered alcohols, leading to a common reactivity trend of primary > secondary > tertiary alcohols. organic-chemistry.org This inherent selectivity can be exploited for the regioselective protection of polyols. Similarly, bulkier silyl groups are more selective for less hindered alcohols. wikipedia.org

Temperature: Most modern catalytic protocols are designed to operate under mild temperature conditions, often at or near room temperature, which helps to preserve sensitive functional groups within the molecules. acs.orgrsc.org

| Parameter | Influence on Silylation | Example/Observation | Reference |

| Catalyst | Determines reaction pathway and efficiency. | Cobalt catalysts enable efficient Si-O bond formation at low loadings. tandfonline.com B(C₆F₅)₃ activates the Si-H bond. gelest.com | tandfonline.comgelest.com |

| Solvent | Significantly affects reaction rate. | Reactions are much faster in DMF than in DCM. | acs.org |

| Steric Hindrance | Governs selectivity for different types of alcohols. | Reactivity order: primary >> secondary > tertiary. Bulky silyl groups are more selective for primary alcohols. | organic-chemistry.orgwikipedia.org |

Derivatization and Analogue Synthesis of Triethyl(2-phenylethoxy)silane

The synthetic methodologies described for preparing triethyl(2-phenylethoxy)silane can be readily extended to produce a wide range of structural analogues. By varying either the alcohol or the hydrosilane component, chemists can fine-tune the steric and electronic properties of the resulting silyl ether for specific applications.

For instance, employing trimethylsilane (B1584522) or phenyldimethylsilane in place of triethylsilane, in conjunction with 2-phenylethanol, would yield trimethyl(2-phenylethoxy)silane nih.gov and phenyldimethyl(2-phenylethoxy)silane, respectively. These analogues possess different steric profiles and stabilities, which is a key consideration when silyl ethers are used as protecting groups. gelest.comwikipedia.org

Furthermore, using the functionalized 2-phenylethanol derivatives mentioned in section 2.1.1 allows for the synthesis of analogues with modified phenyl rings. These modifications can influence the molecule's physical properties and reactivity.

While the primary chemical transformation of silyl ethers like triethyl(2-phenylethoxy)silane is their cleavage (deprotection) back to the parent alcohol, they can participate in other reactions. For example, under certain conditions with Lewis acid catalysis, silyl ethers can be converted directly into alkyl ethers by reaction with aldehydes and a hydrosilane. organic-chemistry.org

Exploration of Trialkylsilyl Ether Analogues (e.g., trimethyl(2-phenylethoxy)silane)

The properties and reactivity of phenylethoxy silanes can be modulated by altering the alkyl groups on the silicon atom. Analogues such as trimethyl(2-phenylethoxy)silane offer a comparative basis for understanding the role of the trialkylsilyl group.

Synthesis of Trimethyl(2-phenylethoxy)silane:

The synthesis of trimethyl(2-phenylethoxy)silane generally follows standard silylation procedures. One common method involves the reaction of 2-phenylethanol with a trimethylsilylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or imidazole. rsc.org The reaction introduces the trimethylsilyl group, forming the corresponding silyl ether.

Comparative Reactivity and Properties:

The difference in alkyl substituents on the silicon atom (methyl vs. ethyl) influences the steric and electronic environment of the silyl ether. This, in turn, can affect the stability and reactivity of the molecule. For instance, the smaller size of the methyl groups in trimethyl(2-phenylethoxy)silane compared to the ethyl groups in triethyl(2-phenylethoxy)silane can impact the accessibility of the silicon atom to nucleophiles or electrophiles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Triethyl(2-phenylethoxy)silane | C14H24OSi | 236.43 | Contains three ethyl groups on the silicon atom. |

| Trimethyl(2-phenylethoxy)silane | C11H18OSi | 194.35 nih.gov | Contains three methyl groups on the silicon atom, offering less steric hindrance. nih.gov |

| Trimethoxy(2-phenylethoxy)silane | C11H18O3Si | 226.34 sigmaaldrich.com | Features methoxy (B1213986) groups, which can influence reactivity through electronic effects. sigmaaldrich.com |

This table presents a comparison of triethyl(2-phenylethoxy)silane with its trimethyl and trimethoxy analogues.

Research into related triaryl(phenylethyl)silanes, synthesized from trichloro(phenylethyl)silane, has shown that the degree of fluorination on the aryl groups can lead to different intramolecular and intermolecular interactions, such as π-stacking. thieme-connect.com

Regioselective Functionalization of the Phenylethoxy Moiety

The phenylethoxy portion of triethyl(2-phenylethoxy)silane offers sites for further chemical modification. Regioselective functionalization allows for the specific targeting of either the aromatic ring or the ethyl bridge, leading to a diverse range of derivatives.

Reactions at the Aromatic Ring:

Electrophilic aromatic substitution reactions can be performed on the phenyl group. The specific position of substitution (ortho, meta, or para) will be directed by the electronic nature of the phenylethoxy group and the reaction conditions employed.

Modifications of the Ethyl Bridge:

The ethyl linker between the phenyl group and the silyl ether can also be a target for functionalization, although this is generally more challenging. Reactions might involve cleavage and subsequent modification of the resulting fragments.

The development of methods for the direct conversion of stable and abundant alkenes into vinyl silanes, such as the silyl-Heck reaction, provides a pathway to functionalized silyl ethers with high regio- and geometric selectivity. nih.gov This approach has been shown to be effective for a variety of substituted styrenes and other vinylic substrates. nih.gov

Stereoselective Pathways in the Synthesis of Related Chiral Silanes

The synthesis of chiral silanes, where the silicon atom is a stereocenter, is an area of growing interest in asymmetric catalysis. thieme-connect.de While substrate-controlled reactions using asymmetrically substituted silicon as a chiral auxiliary are known, reagent-controlled processes have been less explored. thieme-connect.de The design of silicon-stereogenic silanes and their application as chiral reagents in stereoselective synthesis is an active field of research. thieme-connect.de

Approaches to Chiral Silane (B1218182) Synthesis:

The synthesis of chiral silanes related to triethyl(2-phenylethoxy)silane could involve several strategies:

Use of Chiral Alcohols: Starting with a chiral phenylethanol derivative would result in a diastereomeric mixture of silanes if the silicon atom also becomes a stereocenter during the reaction.

Asymmetric Hydrosilylation: The catalytic asymmetric hydrosilylation of prochiral ketones or alkenes with a suitable hydrosilane can lead to the formation of chiral silyl ethers.

Kinetic Resolution: The kinetic resolution of a racemic mixture of silanes using a chiral reagent or catalyst can provide access to enantiomerically enriched silanes.

The development of practical methods to access diverse classes of vinyl silyl ethers in a direct and efficient manner, with control over regioselectivity and stereoselectivity, is crucial for their application in areas like Hiyama-Denmark cross-coupling reactions. nih.gov

Mechanistic Investigations of Reactions Involving Triethyl 2 Phenylethoxy Silane

Mechanisms of Hydride Transfer in Reductive Processes

Hydrosilanes, including triethyl(2-phenylethoxy)silane, are recognized for their ability to act as hydride donors in reductive reactions. msu.eduwikipedia.org The nature of the Si-H bond, polarized with the hydrogen atom carrying a partial negative charge, allows for the transfer of a hydride to electrophilic centers. amazonaws.com This process is often facilitated by the presence of an acid, which activates the substrate towards reduction. amazonaws.com

Ionic Hydrogenation Pathways and Cascade Cyclization-Reduction Sequences

Ionic hydrogenation is a powerful method that typically involves the sequential addition of a proton and a hydride ion to a substrate. researchgate.net In this context, an acid, such as trifluoroacetic acid, protonates the substrate to generate a carbocationic intermediate. researchgate.netwikipedia.org Subsequently, a hydrosilane, acting as the hydride source, delivers a hydride to this intermediate, completing the reduction. wikipedia.orgwikipedia.org This method is particularly effective for the reduction of substrates that can form stable carbocations, such as alkenes, ketones, and aldehydes. amazonaws.comwikipedia.org

Recent research has explored the use of this methodology in cascade reactions, where an initial cyclization event is followed by an in-situ reduction. researchgate.net These cascade cyclization-ionic hydrogenation sequences provide an efficient route to various heterocyclic and carbocyclic frameworks. For instance, the aluminum triflate-mediated cascade cyclization of appropriate substrates followed by ionic hydrogenation with a silane (B1218182) has been shown to produce dihydrobenzoheterocycles in good yields. researchgate.net

Comparative Studies with Other Silane Reducing Agents

The reactivity and utility of silanes as reducing agents can be tuned by modifying the substituents on the silicon atom. amazonaws.com Triethylsilane is a commonly employed reducing agent due to its commercial availability and ease of handling. gelest.comwikipedia.org Its reducing power is often compared to other silanes to understand the structure-activity relationship.

For instance, while trialkylsilanes like triethylsilane are excellent hydride donors in ionic hydrogenations, other silanes such as triphenylsilane (B1312308) and tris(trimethylsilyl)silane (B43935) can function as free-radical reducing agents, offering a complementary reactivity profile. amazonaws.com The choice of silane can also influence the chemoselectivity of a reduction. For example, in the reduction of α,β-unsaturated carbonyl compounds, triethylsilane often promotes 1,4-addition (reduction of the double bond), whereas diphenylsilane (B1312307) can favor 1,2-addition (reduction of the carbonyl group). gelest.com The bond dissociation energy of the Si-H bond is a key factor in these differences, with Et₃Si-H having a significantly higher bond dissociation energy (90.1 kcal/mol) compared to tris(trimethylsilyl)silane (79.0 kcal/mol). msu.edu

| Silane | Bond Dissociation Energy (kcal/mol) | Primary Application |

| Triethylsilane (Et₃SiH) | 90.1 msu.edu | Ionic Hydrogenation amazonaws.com |

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | 79.0 msu.edu | Radical Reductions amazonaws.com |

| Tetraphenyldisilane (TPDS) | Lower than Et₃Si-H msu.edu | Radical Reductions msu.edu |

Silylium (B1239981) Ion Chemistry and its Catalytic Role in Organic Transformations

Silylium ions, the silicon analogues of carbocations, are highly reactive electrophilic species. Their generation and subsequent reactions are of significant interest in synthetic chemistry.

Generation and Reactivity of Silylium Species in Etherification Reactions

The generation of silylium ions from precursors like triethyl(2-phenylethoxy)silane can be achieved through hydride abstraction. researchgate.net For example, the reaction of a hydrosilane with a strong Lewis acid or a trityl cation can lead to the formation of a silylium ion. researchgate.net These highly electrophilic species can then be trapped by nucleophiles.

In the context of etherification, a silylium ion can activate a carbonyl compound, making it susceptible to nucleophilic attack by an alcohol or a silyl (B83357) ether. An efficient method for the reductive conversion of aldehydes to unsymmetrical ethers involves the reaction of an aldehyde with a trimethylsilyl (B98337) ether in the presence of a silane and a strong Lewis acid like trimethylsilyl triflate. gelest.com

Elucidation of Catalytic Cycles and Intermediates in Silylium-Mediated Reactions

The catalytic role of silylium ions often involves a delicate balance between the silylium ion and its stabilized forms. In many cases, what is often referred to as a "free" silylium ion is actually a solvent- or substrate-stabilized species. researchgate.netnih.gov For instance, in the presence of excess silane, the silylium ion can be stabilized through the formation of a hydride-bridged disilyl cation, [(R₃Si)₂H]⁺. researchgate.netnih.gov

The catalytic cycle for a silylium-mediated reaction, such as hydrosilylation, can involve the initial generation of the silylium ion by a catalyst. This silylium ion then activates the substrate (e.g., a ketone), which is subsequently reduced by a hydrosilane. The regenerated silylium ion can then continue the catalytic cycle. The nature of the counter-ion and the solvent can significantly influence the reactivity and stability of the silylium ion intermediates. researchgate.net

Hydrolysis and Condensation Kinetics of Organoalkoxysilanes

The hydrolysis and subsequent condensation of organoalkoxysilanes are fundamental processes in sol-gel chemistry and surface modification. researchgate.net The kinetics of these reactions are influenced by several factors, including the nature of the alkoxy and organic substituents on the silicon atom, the pH of the medium, and the presence of catalysts. researchgate.netnih.gov

Studies on the hydrolysis of various alkoxysilanes have shown that the reaction rates are sensitive to the electronic and steric effects of the substituents. capes.gov.brresearchgate.net For instance, the hydrolysis of trimethoxy(2-phenylethyl)silane (B1345983) has been investigated as part of a broader study on the kinetics of different silane coupling agents. capes.gov.brresearchgate.net Acidic conditions are often employed to enhance the rate of hydrolysis while slowing down the subsequent self-condensation reactions of the resulting silanols. nih.govcapes.gov.brresearchgate.net The hydrolysis of trifunctional silanes can proceed in a stepwise manner. nih.gov The presence of bulky or electron-withdrawing groups can affect the rate of these reactions.

| Silane Type | General Observation on Hydrolysis | Influencing Factors |

| Alkoxy Silanes | Rate is dependent on pH and substituents. researchgate.netnih.gov | pH, catalyst, temperature, solvent, silane structure. researchgate.net |

| Trifunctional Silanes | Can exhibit stepwise hydrolysis. nih.gov | Packing density, subphase pH. nih.gov |

| Triethoxy-n-octylsilane | Extremely slow hydrolysis under acidic conditions. researchgate.net | Accelerated by triethylamine (B128534) catalyst in alkaline conditions. researchgate.net |

Influence of Substituents on the Hydrolytic Stability of Si-O Bonds

The hydrolytic stability of the silicon-oxygen (Si-O) bond in alkoxysilanes like triethyl(2-phenylethoxy)silane is a critical factor governing their reaction kinetics and the properties of the resulting materials. Stability is not intrinsic to the bond alone but is significantly modulated by the electronic and steric nature of the substituents attached to the silicon atom. nih.govunm.edu The hydrolysis reaction proceeds via a nucleophilic attack on the silicon center, and the ease of this attack is dictated by the character of these attached groups. nih.gov

Two main factors related to substituents determine the rate of hydrolysis:

Steric Effects : The size of the substituent groups around the silicon atom plays a crucial role. Bulky groups physically obstruct the approach of a nucleophile (like water or a hydroxide (B78521) ion), thereby slowing the rate of hydrolysis. nih.gov In triethyl(2-phenylethoxy)silane, the silicon atom is bonded to three ethyl groups and a 2-phenylethoxy group. Compared to a methoxysilane, an ethoxysilane (B94302) hydrolyzes 6 to 10 times more slowly due to the greater steric hindrance of the ethoxy group. gelest.com The ethyl groups on the silicon, combined with the larger 2-phenylethoxy group, create significant steric crowding, which is expected to decrease the hydrolysis rate compared to smaller analogues like tetramethoxysilane (B109134) or tetraethoxysilane.

Electronic Effects : The electronic properties of the substituents influence the electrophilicity of the silicon atom. Alkyl groups, such as the ethyl groups in the target molecule, are electron-donating. Under acidic conditions, where the reaction is initiated by protonation of the alkoxy oxygen, electron-donating groups can stabilize the transition state and increase the hydrolysis rate. unm.edu Conversely, under basic conditions, where a hydroxyl anion directly attacks the silicon, electron-donating groups decrease the silicon's positive partial charge, making it less electrophilic and thus slowing the reaction. unm.edu The 2-phenylethoxy group contains a phenyl ring, which can exert an inductive electron-withdrawing effect, potentially influencing the reactivity at the silicon center.

The nature of the organofunctional group has a profound impact on hydrolysis and condensation kinetics. Studies comparing various organotrialkoxysilanes demonstrate a wide range of reactivity based on the organic substituent. For instance, silanes with amino groups can exhibit autocatalysis, while long alkyl chains or bulky groups like phenethyl significantly alter reaction times. researchgate.net

| Silane Substituent (R in R-Si(OCH₃)₃) | Function | Time to Reach Max [Monomer with 1 Silanol (B1196071) Group] (t(S₁)) | Time to Reach Max [Monomer with 2 Silanol Groups] (t(S₂)) |

| (2-Phenylethyl)- | Phenyl | 3 h | 10 h |

| Vinyl- | Vinyl | 4 h | 8 h |

| Cyano- | Cyano | 5 h | 8 h |

| 3-Aminopropyl- | Primary Amine | 10 min | 20 min |

| Octyl- | Alkane | 15 h | 17 h |

This table, adapted from data on trimethoxysilanes, illustrates the significant influence of the organic substituent on hydrolysis kinetics under acidic conditions. researchgate.net The phenylethyl group shows intermediate reactivity compared to the fast-reacting amino-functionalized silane and the slow-reacting octylsilane.

Pathways for Silanol Formation and Subsequent Siloxane Network Generation

The transformation of triethyl(2-phenylethoxy)silane into a stable siloxane network is a two-step process involving hydrolysis to form silanols, followed by the condensation of these silanols. nih.gov

Step 1: Silanol Formation (Hydrolysis) The initial reaction is the cleavage of the Si-O-C bond by water, which replaces the 2-phenylethoxy group with a hydroxyl group (silanol), releasing 2-phenylethanol (B73330) as a byproduct. nih.gov This reaction is reversible.

≡Si–O-R + H₂O ⇌ ≡Si–OH + R–OH (where R is the 2-phenylethyl group)

The mechanism of this hydrolysis step is highly dependent on the pH of the system: unm.edunih.gov

Acid-Catalyzed Hydrolysis : In an acidic medium, a proton (H⁺) attacks the oxygen atom of the alkoxy group. This protonation makes the alkoxy group a better leaving group, increasing the electrophilicity of the silicon atom and facilitating a nucleophilic attack by a water molecule. unm.edu

Base-Catalyzed Hydrolysis : In an alkaline medium, a hydroxide ion (OH⁻), a stronger nucleophile than water, directly attacks the electron-deficient silicon atom. This proceeds through a pentacoordinate silicon intermediate or transition state (an Sₙ2-Si mechanism). nih.gov

Step 2: Siloxane Network Generation (Condensation) Once silanol groups (Si-OH) are formed, they can react with each other or with remaining alkoxysilane molecules to form stable silicon-oxygen-silicon (siloxane) bridges. nih.govsinosil.com This polymerization process builds the inorganic network and can proceed via two primary pathways:

Water Condensation : Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O

Alcohol Condensation : A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. nih.gov ≡Si–OH + R-O–Si≡ ⇌ ≡Si–O–Si≡ + R–OH

These condensation reactions continue, leading from monomers to dimers, linear or cyclic oligomers, and eventually to a highly cross-linked, three-dimensional siloxane network. nih.govosti.gov The final architecture of this network—whether it is comprised of more linear, weakly branched polymers or dense, colloid-like particles—is determined by the relative rates of hydrolysis and condensation, which are controlled by factors such as pH, water-to-silane ratio, and catalyst. unm.edu

Kinetic Models for Understanding Reaction Rates in Multiphase Systems

The polymerization process begins with the hydrolysis of the alkoxide group, followed by condensation reactions. For a tri-functional silane, this involves a cascade of possible reactions. gelest.com A simplified kinetic model for the hydrolysis of triethoxysilanes under excess water often assumes pseudo-first-order kinetics for the disappearance of the silane. nih.gov However, a more comprehensive understanding requires accounting for each intermediate species.

A notable framework for this is the Kay and Assink model , which provides a statistical approach for tracking the evolution of species during the hydrolysis and condensation of trialkoxysilanes. gelest.com In this model, a numeric notation describes the state of a silicon monomer: the first digit represents the number of alkoxy groups, the second the number of hydroxyl (silanol) groups, and the third the number of siloxane bridges. For triethyl(2-phenylethoxy)silane (a monoalkoxysilane for the purpose of this specific bond cleavage), the initial state is the unhydrolyzed monomer, which upon hydrolysis becomes a silanol. For related trialkoxysilanes, the process starts at 300 (three alkoxy groups) and proceeds through hydrolyzed intermediates like 210 and 120 to the fully hydrolyzed silanetriol 030. gelest.com

A significant challenge in kinetic modeling is the transition from a homogeneous to a heterogeneous, multiphase system. nih.govmdpi.com

Homogeneous Stage : In the early stages, all reactants and products are dissolved, and the reaction kinetics can be modeled using standard solution chemistry principles. nih.gov

Heterogeneous Stage : As condensation proceeds, larger, insoluble or sparingly soluble siloxane oligomers and polymers form. This leads to phase separation, creating either a continuous solid gel with a liquid phase or solid particles within a liquid medium (a sol). mdpi.com At this point, the reaction medium is no longer homogeneous, and the kinetics become much more complex. Reaction rates are no longer governed solely by chemical reactivity but also by mass transport phenomena and reactions occurring at the interface between the phases.

Kinetic models for these multiphase systems must therefore account for this transition. The polymerization rate often slows down as phase separation occurs, as the mobility of reactive species and their ability to encounter each other is reduced.

| Reaction System | Catalyst | Rate Constant (k) | Activation Energy (Ea) |

| TEOS Hydrolysis | HCl (acidic) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | 11 - 16 kcal/mol |

| TEOS Hydrolysis | NH₃ (basic) | 1.4 - 8 x 10⁴ s⁻¹ (1st order) | 6 kcal/mol |

| TEOS Condensation | NH₃ (basic) | 3.2 - 32 x 10³ s⁻¹ (1st order) | - |

| CTES Hydrolysis | Acidic Medium | - | 58 kJ/mol |

| CTES Hydrolysis | Alkaline Medium | - | 20 kJ/mol |

This table presents kinetic data for the hydrolysis and condensation of Tetraethoxysilane (TEOS) and 3-cyanopropyl triethoxysilane (B36694) (CTES), compounds related to the subject silane. nih.govresearchgate.net The data highlight the dramatic differences in reaction rates and activation energies depending on whether the reaction is acid- or base-catalyzed, underscoring the importance of pH in kinetic models.

Spectroscopic and Computational Characterization for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including organosilicon compounds like Silane (B1218182), triethyl(2-phenylethoxy)-. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

Application of ¹H, ¹³C, and ²⁹Si NMR to Determine Connectivity and Stereochemistry

A comprehensive understanding of the molecular structure of Silane, triethyl(2-phenylethoxy)- is achieved through the combined application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these techniques provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Silane, triethyl(2-phenylethoxy)-, distinct signals corresponding to the protons of the triethylsilyl and the 2-phenylethoxy groups are expected. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The two methylene (B1212753) groups of the phenylethoxy chain would present as two distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the oxygen (O-CH₂) would be deshielded and is expected to resonate at a higher chemical shift (around 3.8-4.0 ppm) compared to the benzylic methylene group (C₆H₅-CH₂) which would appear at approximately 2.8-3.0 ppm. The ethyl groups on the silicon atom would exhibit a characteristic quartet for the methylene protons (Si-CH₂) and a triplet for the methyl protons (CH₃), arising from coupling with each other. These signals are anticipated in the upfield region of the spectrum, typically around 0.5-1.0 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Silane, triethyl(2-phenylethoxy)-, distinct resonances are expected for each carbon atom in a unique chemical environment. The aromatic carbons of the phenyl group would be observed in the downfield region (around 125-140 ppm). The carbons of the phenylethoxy chain (O-CH₂ and C₆H₅-CH₂) would have characteristic shifts, with the oxygen-linked carbon appearing at a higher chemical shift (approximately 60-65 ppm) than the benzylic carbon (around 39-42 ppm). The ethyl groups attached to the silicon would show two signals in the upfield region, corresponding to the methylene (Si-CH₂) and methyl (CH₃) carbons (typically below 10 ppm). chemicalbook.comrsc.orgspectrabase.comresearchgate.net

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR is a powerful tool for direct observation of the silicon atom. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. For Silane, triethyl(2-phenylethoxy)-, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for tetra-coordinated silicon atoms in trialkylalkoxysilanes typically falls within a well-defined range. researchgate.netunige.chresearchgate.net Based on data for similar structures, the ²⁹Si chemical shift for Silane, triethyl(2-phenylethoxy)- is anticipated to be in the range of +15 to +25 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net

Expected NMR Data for Silane, triethyl(2-phenylethoxy)-

< علمی-داده-جدول>

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.20 - 7.40 | m |

| ¹H | 3.80 - 4.00 | t |

| ¹H | 2.80 - 3.00 | t |

| ¹H | 0.85 - 1.00 | t |

| ¹H | 0.50 - 0.70 | q |

| ¹³C | 138 - 140 | s |

| ¹³C | 128 - 129 | d |

| ¹³C | 126 - 127 | d |

| ¹³C | 125 - 126 | d |

| ¹³C | 62 - 65 | t |

| ¹³C | 39 - 42 | t |

| ¹³C | 6 - 8 | t |

| ¹³C | 4 - 6 | t |

| ²⁹Si | +15 - +25 | s |

Dynamic NMR Studies of Conformational and Exchange Processes

For instance, rotation around the O-CH₂ and CH₂-C₆H₅ bonds could be hindered at low temperatures. Similarly, rotation around the Si-O bond could also be restricted. Dynamic NMR experiments, involving the acquisition of spectra at various temperatures, could provide valuable information on the energy barriers associated with these rotational processes. Such studies would contribute to a more complete understanding of the molecule's three-dimensional structure and flexibility in solution.

Mass Spectrometry (GC-MS) for Compound Identification and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the identification and quantification of volatile and semi-volatile compounds, including Silane, triethyl(2-phenylethoxy)-. This method combines the separation power of gas chromatography with the detection and structural elucidation capabilities of mass spectrometry.

Fragmentographic Analysis for Deriving Structural Information

In GC-MS analysis, after the separation of the components of a mixture by the gas chromatograph, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of Silane, triethyl(2-phenylethoxy)- has been reported in the context of phytochemical analysis, where it was identified as a component in a plant extract. researchgate.netacademicjournals.orguobabylon.edu.iq The fragmentation pattern is characteristic of silyl (B83357) ethers. nih.govwhitman.edu Key fragmentation pathways include the cleavage of the ethyl groups from the silicon atom and the rupture of the ether bond.

A prominent fragment is often observed at m/z 105, corresponding to the phenylethyl cation [C₆H₅CH₂CH₂]⁺. Another significant fragment is the triethylsilyl cation [(C₂H₅)₃Si]⁺, which would appear at m/z 115. The loss of an ethyl radical from the molecular ion would lead to a fragment at m/z 207. The base peak in the spectrum is often the tropylium (B1234903) ion at m/z 91, formed by rearrangement of the phenylethyl cation. The presence of these characteristic fragments in a mass spectrum provides strong evidence for the structure of Silane, triethyl(2-phenylethoxy)-.

Key Fragment Ions in the Mass Spectrum of Silane, triethyl(2-phenylethoxy)-

< علمی-داده-جدول>

| m/z | Proposed Fragment Ion |

|---|---|

| 236 | [M]⁺ (Molecular Ion) |

| 207 | [M - C₂H₅]⁺ |

| 115 | [(C₂H₅)₃Si]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Quantitative Analysis in Reaction Progress and Purity Assessment

GC-MS is not only a qualitative tool but also a powerful quantitative technique. rsc.org By integrating the peak areas of the chromatographic signals, the relative or absolute concentrations of the components in a mixture can be determined. In the context of Silane, triethyl(2-phenylethoxy)-, GC-MS can be employed to monitor the progress of a reaction in which it is either a reactant or a product. For example, in a hydrosilylation reaction to synthesize this compound, GC-MS could be used to track the disappearance of the starting materials and the appearance of the desired product over time.

Furthermore, GC-MS is crucial for assessing the purity of a sample of Silane, triethyl(2-phenylethoxy)-. The presence of any impurities, such as starting materials, byproducts, or residual solvents, would be indicated by additional peaks in the chromatogram. The relative area of these peaks can provide a quantitative measure of the purity of the compound. For instance, studies have identified Silane, triethyl(2-phenylethoxy)- in various natural extracts, with its relative abundance determined by the peak area in the GC chromatogram. wjarr.comodu.edu

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. uah.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For Silane, triethyl(2-phenylethoxy)-, the FTIR spectrum would exhibit characteristic absorption bands for the different functional groups present in its structure. nih.govresearchgate.netnist.govnist.gov The aromatic C-H stretching vibrations of the phenyl group are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and phenylethoxy groups would be observed in the range of 2850-3000 cm⁻¹. A strong and prominent band corresponding to the Si-O-C stretching vibration is a key diagnostic feature for silyl ethers and is typically found in the region of 1050-1100 cm⁻¹. researchgate.net The presence of the Si-C bonds of the triethylsilyl group would give rise to characteristic vibrations as well.

FTIR spectroscopy can also be effectively used for reaction monitoring. For instance, in a reaction where a hydroxyl group is converted to a triethylsilyl ether, the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of the strong Si-O-C stretching band would clearly indicate the progress of the reaction.

Characteristic FTIR Absorption Bands for Silane, triethyl(2-phenylethoxy)-

< علمی-داده-جدول>

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H stretch | Aromatic (Phenyl) |

| 2850 - 3000 | C-H stretch | Aliphatic (Ethyl, Ethoxy) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| 1050 - 1100 | Si-O-C stretch | Silyl Ether |

| ~1240 | CH₂ wag | Ethyl |

| ~800-900 | Si-C stretch | Triethylsilyl |

| 690 - 770 | C-H out-of-plane bend | Aromatic (Phenyl) |

Table of Compound Names

Computational Chemistry Approaches to Understanding Reactivity

Computational chemistry serves as a powerful tool for investigating the chemical behavior of molecules at an atomic level. For organosilicon compounds like "Silane, triethyl(2-phenylethoxy)-", these methods can elucidate electronic structure, reaction energetics, and dynamic processes that are often challenging to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied method for calculating the properties of molecules and materials. For silane derivatives, DFT can provide critical insights into their reactivity based on their electronic properties.

DFT calculations on phenyl-substituted silanes, for instance, have been used to determine their thermodynamic parameters. Such studies typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by vibrational frequency analysis to confirm it as a true minimum on the potential energy surface. From these calculations, key electronic and thermodynamic properties can be derived.

Illustrative Data from DFT Calculations:

The following table illustrates the type of data that would be obtained from DFT calculations on "Silane, triethyl(2-phenylethoxy)-". Note: This data is illustrative and not from actual experimental or computational studies on this specific molecule.

| Calculated Property | Illustrative Value | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Si: +0.8, O: -0.6 | Indicates the partial charges on individual atoms, highlighting electrophilic (Si) and nucleophilic (O) centers within the molecule. |

These parameters are crucial for predicting how "Silane, triethyl(2-phenylethoxy)-" would interact with other reagents, surfaces, or catalysts. For example, the partial positive charge on the silicon atom suggests it is a likely site for nucleophilic attack, a common step in the hydrolysis and condensation reactions of alkoxysilanes.

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can be used to explore reaction pathways, determine free energy barriers, and characterize the structure of short-lived transition states.

For silane compounds, reactive MD simulations can model complex processes such as their interaction with surfaces or their polymerization in solution. These simulations can reveal the step-by-step mechanism of reactions, including the formation and breaking of chemical bonds. For example, MD studies on other alkoxysilanes have been used to investigate their hydrolysis and condensation reactions, which are fundamental to their application as coupling agents and in sol-gel processes.

Illustrative Data from Molecular Dynamics Simulations:

The following table provides an example of the kind of data that could be generated from MD simulations to understand the reaction dynamics of "Silane, triethyl(2-phenylethoxy)-". Note: This data is for illustrative purposes.

| Simulation Parameter | Illustrative Finding | Mechanistic Insight |

| Reaction Coordinate | Distance between a water molecule's oxygen and the silicon atom of the silane. | This helps to map the progress of the hydrolysis reaction, a key step in the reactivity of alkoxysilanes. |

| Activation Energy (Ea) | 15-20 kcal/mol | This value quantifies the energy barrier for the reaction, providing a measure of the reaction rate. A lower activation energy implies a faster reaction. |

| Transition State Geometry | A five-coordinate silicon center with the incoming water molecule and the outgoing ethoxy group in apical positions. | Characterization of the transition state is crucial for understanding the detailed mechanism of the reaction (e.g., whether it proceeds via an associative or dissociative pathway). |

| Solvent Effects | Faster reaction rates observed in polar protic solvents. | MD simulations can explicitly include solvent molecules to study their influence on the reaction pathway and energetics. |

Through the combination of DFT and MD, a comprehensive picture of the reactivity of "Silane, triethyl(2-phenylethoxy)-" could be developed, from its intrinsic electronic properties to its dynamic behavior during chemical transformations.

Role in Advanced Chemical Systems and Methodologies Non Biomedical, Non Industrial Product Formulation Focus

Contributions to Hybrid Organic-Inorganic Materials Science as a Precursor

Silane (B1218182), triethyl(2-phenylethoxy)- serves as a valuable precursor in the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (like flexibility and processability) and inorganic glasses (like durability and thermal stability) at the molecular level. The role of this silane is rooted in its bifunctional nature.

The triethoxy portion of the molecule can undergo hydrolysis and condensation reactions, a process central to sol-gel chemistry. This allows it to form a stable, cross-linked inorganic silica (Si-O-Si) network. Simultaneously, the non-hydrolyzable 2-phenylethoxy group remains integrated into this network, introducing organic character.

Organically functionalized mesoporous silicas can be prepared by the co-condensation of tetraethoxysilane and organosiloxanes like Silane, triethyl(2-phenylethoxy)-. rsc.org This method allows for the creation of materials where the organic groups are covalently linked as an integral part of the inorganic-oxide framework. d-nb.info The incorporation of the phenylethyl group can influence the material's final properties, such as its porosity, hydrophobicity, and refractive index. For instance, phenyl-functionalized trialkoxysilanes are known to be used as precursors for siloxane-based materials. sigmaaldrich.com This approach is a key strategy for designing new multifunctional materials with unique structures and properties. researchgate.net

Research Findings on Related Organosilane Precursors:

| Organosilane Precursor | Application in Hybrid Materials | Key Finding |

| Trimethoxy(2-phenylethyl)silane (B1345983) (TMPES) | Synthesis of pure silica zeolite molecular sieves and coatings for quantum dot LEDs. sigmaaldrich.com | Acts as a phenyl-functionalized precursor to create siloxane-based materials with improved thermal stability. sigmaaldrich.com |

| Bis(triethoxy)silane derivatives | Incorporated into pH-responsive silica coatings for nanoparticles. mdpi.com | The organic unit influences the morphology of the final core-shell nanoparticles. mdpi.com |

| General Organoalkoxysilanes | Formation of periodic mesoporous organosilicas (PMOs). d-nb.info | The organic group becomes an integral part of the inorganic network, allowing for tailored material properties. d-nb.info |

Interface Engineering and Surface Modification Applications

The ability of silanes to alter the surface properties of materials makes them crucial in interface engineering. Silane, triethyl(2-phenylethoxy)- can be used to modify the surfaces of substrates that possess hydroxyl (-OH) groups, such as glass, silica, and certain metal oxides.

The mechanism involves the hydrolysis of the alkoxy groups on the silane, which then react with the surface hydroxyls in a condensation reaction. researchgate.net This process forms stable, covalent siloxy (Si-O-Substrate) bonds, effectively grafting the molecule onto the surface. researchgate.netnih.gov The result is a self-assembled monolayer (SAM) where the organic (2-phenylethoxy) groups are oriented away from the surface, defining the new interface. nih.gov

The bulky and nonpolar phenylethyl group imparts a hydrophobic character to the modified surface. This is a common strategy to increase the hydrophobicity of materials, which is critical in applications requiring water repellency or controlled wetting. researchgate.net Such surface modifications can prevent agglomeration of nanoparticles in a polymer matrix, leading to better dispersion and improved mechanical properties of the resulting nanocomposite. researchgate.net The main advantage of this functionalization is the rapid formation of these stable bonds, creating a variety of functional surfaces. researchgate.net

Strategic Intermediate in Complex Molecule Synthesis

In multi-step organic synthesis, protecting reactive functional groups is a critical strategy. Silane, triethyl(2-phenylethoxy)- is fundamentally a silyl (B83357) ether of 2-phenylethanol (B73330). Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and selective removal under specific conditions.

In a complex synthesis, the hydroxyl group of an alcohol can be reacted with a triethylsilyl halide (e.g., triethylchlorosilane) to form a triethylsilyl ether, which is structurally analogous to the core of Silane, triethyl(2-phenylethoxy)-. This protected alcohol is stable to a wide range of reagents that might otherwise react with the free hydroxyl group. After performing desired chemical transformations on other parts of the molecule, the silyl ether can be cleaved to regenerate the alcohol.

Triethylsilane itself is recognized as a key intermediate in synthesis. dakenam.com Its structure allows it to interact with various functional groups, making it essential in multi-step synthesis processes. dakenam.com By serving as a protected form of 2-phenylethanol, Silane, triethyl(2-phenylethoxy)- or similar structures can be considered strategic intermediates that simplify complex chemical reactions and enable precise molecular modifications. zmsilane.com This approach is vital in the production of complex organic compounds. dakenchem.com

Design and Application in Organosilane-Based Catalytic Systems

While not a catalyst itself, Silane, triethyl(2-phenylethoxy)- can be a component in the design of heterogeneous catalytic systems. The primary approach involves using the silane to functionalize an inorganic support material, such as mesoporous silica.

By grafting the silane onto the silica surface, a new surface environment is created. The phenylethyl groups can provide a specific microenvironment around the active catalytic sites. For example, these organic groups could influence the solubility of reactants near the catalyst or interact with transition states through non-covalent interactions, potentially affecting the selectivity or activity of the reaction.

Furthermore, silanes are used to immobilize homogeneous catalysts onto solid supports. gelest.com This "heterogenization" combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. A bifunctional catalyst could be designed where one part is responsible for the catalytic reaction and another, derived from a silane like triethyl(2-phenylethoxy)-, anchors the system to a support. mdpi.com The selection of the appropriate catalyst is a critical step in formulating organosilane systems. paint.org

Natural Occurrence and Biological Context Non Pharmacological Investigations

Identification in Phytochemical Analyses of Plant Extracts (e.g., Urtica dioica, Fagara tessmannii)

Gas Chromatography-Mass Spectrometry (GC-MS) has been a pivotal tool in identifying a wide array of secondary metabolites in plant extracts. Silane (B1218182), triethyl(2-phenylethoxy)- has been reported as a constituent in the methanolic leaf extract of Urtica dioica, commonly known as stinging nettle. mdpi.com In a phytochemical analysis of Urtica dioica, this compound was one of fifteen bioactive compounds identified. ias.ac.in The identification was based on its mass spectrum and retention time during GC-MS analysis. ias.ac.inresearchgate.net

While the compound has been clearly identified in Urtica dioica, literature searches did not yield evidence of its presence in phytochemical analyses of Fagara tessmannii.

Table 1. GC-MS Data for Silane, triethyl(2-phenylethoxy)- in Urtica dioica Leaf Extract

| Parameter | Value | Source |

|---|---|---|

| Retention Time (RT) | 4.975 min | ias.ac.inresearchgate.net |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Plant Part | Leaves | mdpi.com |

| Extraction Solvent | Methanol | mdpi.com |

Detection as a Secondary Metabolite in Microorganisms (e.g., Sphaerellopsis paraphysata)

Beyond the plant kingdom, Silane, triethyl(2-phenylethoxy)- has also been detected as a secondary metabolite produced by microorganisms. A study focusing on the mycoparasite Sphaerellopsis paraphysata, a fungus that preys on rust fungi, identified this organosilane compound in its crude extracts through GC-MS analysis. This finding is significant as it points to the production of this compound by fungi.

Table 2. GC-MS Data for Silane, triethyl(2-phenylethoxy)- from Sphaerellopsis paraphysata

| Parameter | Value | Source |

|---|---|---|

| Retention Time (RT) | 3.314 min | |

| Peak Area (%) | 0.247 | |

| Molecular Weight | 236.43 g/mol | |

| Molecular Formula | C14H24OSi |

Investigative Studies on Associated Biological Activities (in vitro immunomodulatory effects, antifungal association)

There is currently a lack of specific studies investigating the in vitro immunomodulatory effects of purified Silane, triethyl(2-phenylethoxy)-.

Biosynthetic Pathways and Ecological Significance of Naturally Occurring Organosilanes

The biosynthesis and ecological roles of naturally occurring organosilanes are not well understood, primarily because these compounds are rarely found in nature and are predominantly produced synthetically. ias.ac.inresearchgate.net Silicon is abundant in the Earth's crust, typically as silica and silicates, and is utilized by some organisms, like diatoms, to construct intricate silica structures. mdpi.com However, the biological formation of stable silicon-carbon (Si-C) bonds, the defining feature of organosilanes, is considered rare.

Currently, no definitive biosynthetic pathways have been elucidated for the formation of compounds like Silane, triethyl(2-phenylethoxy)- in plants or microorganisms. Their presence in natural extracts could be attributed to several possibilities:

Novel Biosynthetic Pathways: Plants and microbes may possess unique and uncharacterized enzymatic machinery capable of forming Si-C bonds.

Environmental Contamination: Given the widespread industrial use of silicones and organosilanes, the possibility of their absorption from the environment (e.g., soil, water, or air) and subsequent accumulation in tissues cannot be entirely ruled out. researchgate.net

Artifact of Extraction/Analysis: The compound could potentially be an artifact formed during the sample preparation and analysis process.

The ecological significance of naturally produced organosilanes remains speculative. If produced endogenously, they could serve various roles for the organism, such as defense against pathogens (as suggested by the antifungal association) or as signaling molecules. researchgate.net However, without a clear understanding of their origin and biosynthesis, their role in the complex chemical interactions within ecosystems is an open area for future research.

Future Research Directions and Emerging Paradigms in Triethyl 2 Phenylethoxy Silane Chemistry

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern chemical synthesis is the development of environmentally benign processes. For organosilanes, this involves moving away from harsh reagents and energy-intensive conditions. Future research is focused on creating sustainable strategies that are efficient and atom-economical. nus.edu.sgwordpress.com A promising approach involves the use of photocatalysis, where low-cost, readily available dye molecules like eosin (B541160) Y can act as photocatalysts to selectively functionalize hydrosilanes under mild conditions. nus.edu.sg This method not only represents a greener alternative but also opens pathways for the on-demand synthesis of functional organosilanes. nus.edu.sg The principles of green chemistry, such as developing metal-free and biocompatible catalytic systems, are becoming central to the synthesis of complex molecules for pharmaceutical and material applications. wordpress.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is paramount in the synthesis of precisely structured organosilanes. Research is actively pursuing novel catalytic systems that can control the outcome of reactions like hydrosilylation, a key process in organosilicon chemistry. One area of exploration is the use of size-controlled platinum (Pt) nanoparticles supported on materials like SBA-15 silica. mdpi.com Studies have shown that the size of these nanoparticles significantly influences both the activity and selectivity of the hydrosilylation of phenylacetylene (B144264) with triethylsilane. mdpi.com

| Catalyst (Pt Nanoparticle Size on SBA-15) | TOF (molecules·site⁻¹·s⁻¹) | Selectivity toward β-(E)-triethyl(styryl)silane | Key Finding |

| 1.6 nm | 0.017 | Higher | Higher selectivity for the β-(E) isomer. mdpi.com |

| 5.0 nm | 0.049 | Lower | Intermediate activity. mdpi.com |

| 7.0 nm | 0.107 | Lower | Approximately 10 times higher activity than the 1.6 nm catalyst. mdpi.com |

This table summarizes the effect of Pt nanoparticle size on the catalytic activity (Turnover Frequency - TOF) and selectivity in the hydrosilylation of phenylacetylene with triethylsilane, based on research findings. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organosilanes is being revolutionized by the integration of continuous flow chemistry and automation. nus.edu.sgsyrris.com Flow chemistry systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved reproducibility, and enhanced safety, particularly for highly exothermic reactions. nus.edu.sgthieme-connect.de When applied to organosilane synthesis, continuous microflow reactors have demonstrated the ability to achieve high selectivity in the monofunctionalization of di- and trihydrosilanes. nus.edu.sg

The ultimate goal is the development of fully automated synthesis platforms. nih.gov These systems, which couple flow chemistry with artificial intelligence and machine learning algorithms, can perform multi-step syntheses, optimize reaction conditions in real-time, and generate libraries of compounds with minimal human intervention. syrris.comnih.gov This approach not only accelerates the discovery of new functional silicon molecules but also makes their preparation more accessible and efficient. nus.edu.sgmit.edu

Advanced Spectroscopic Techniques for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new molecules. Advanced spectroscopic techniques are providing unprecedented insights into the structure and behavior of organosilicon compounds. nih.govresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, are fundamental for characterizing the structure of both precursor and final organosilicon products. researchgate.net

Furthermore, a combination of advanced mass spectrometric methods, including nanoparticle-assisted laser desorption/ionization mass spectrometry (NALDI-MS) and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), allows for the detailed characterization of novel silyl (B83357) organic compounds and the elucidation of their fragmentation pathways. nih.gov Infrared (IR) spectroscopy is another indispensable tool for identifying characteristic functional groups and bonds, such as Si-O-Si and Si-H, which are critical for monitoring reaction progress. researchgate.net The application of these techniques is crucial for analyzing complex functionalized organosilicon systems and gaining a deeper understanding of their chemical transformations. mdpi.com

| Spectroscopic Technique | Application in Organosilicon Chemistry | Key Information Provided |

| ²⁹Si NMR Spectroscopy | Structural characterization of siloxanes, silicates, and functionalized silica. researchgate.net | Chemical shift ranges reveal structural environments of silicon atoms. researchgate.net |

| Mass Spectrometry (FT-ICR-MS/MS) | Characterization and fragmentation analysis of novel silyl compounds. nih.gov | Provides insights into molecular structure and behavior during ionization. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups in organosilicon compounds. researchgate.net | Detects characteristic bands for Si-O-Si, Si-H, and Si-Cl bonds. researchgate.net |

This table outlines key advanced spectroscopic techniques and their specific applications in providing mechanistic and structural insights into organosilicon compounds.

Theoretical Advancements in Predicting Reactivity and Designing New Organosilicon Architectures

Computational chemistry and theoretical modeling are becoming indispensable tools in organosilicon research. elsevier.com State-of-the-art computational methods are being employed to understand the structure and bonding of unusual organosilicon compounds that cannot be adequately described by classical theories. elsevier.com These theoretical insights are crucial for predicting the reactivity of different silicon-based functional groups.

Moreover, theoretical advancements are merging with artificial intelligence to create powerful computer-aided synthesis planning tools. mit.edu These platforms use machine learning to propose viable synthetic routes to target molecules, pushing the boundaries of what can be efficiently synthesized. nih.govmit.edu This synergy between theoretical prediction and automated synthesis is accelerating the design and creation of novel organosilicon architectures with tailored properties, including complex polycyclic and cage-like silane (B1218182) structures. acs.org

Interdisciplinary Research at the Nexus of Organosilicon Chemistry and Material Science Innovation

The future of triethyl(2-phenylethoxy)silane and related compounds is intrinsically linked to interdisciplinary research, particularly at the intersection of organosilicon chemistry and material science. chemscene.com Organosilicon compounds are foundational building blocks for a vast array of materials, including sealants, adhesives, coatings, and advanced polymers. elsevier.comchemscene.com

Collaborative research that brings together synthetic chemists, material scientists, physicists, and engineers is essential for developing next-generation functional materials. youtube.com This interdisciplinary approach is driving innovation in areas such as solar cell materials, nanocarbon materials, and molecules for advanced electronics. chemscene.com The unique properties of the silicon-oxygen bond in compounds like triethyl(2-phenylethoxy)silane make them ideal candidates for creating hybrid organic-inorganic materials with novel optical, electronic, and thermal properties. Research institutes focused on molecular functional materials are becoming hubs for this type of collaborative effort, aiming to solve major challenges in energy and technology. youtube.com

Q & A

What are the optimal methods for synthesizing triethyl(2-phenylethoxy)silane, and how can reaction progress be monitored?

Basic Research Question

Methodological Answer:

The synthesis of triethyl(2-phenylethoxy)silane can be optimized using enzymatic catalysis, particularly lipase-mediated Si-O bond formation, which offers high selectivity under mild conditions. Reaction progress should be monitored via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:20 v/v), where the product exhibits an Rf value of 0.70. Post-synthesis, structural confirmation is achieved through 1H NMR spectroscopy (270 MHz, CDCl3), with characteristic peaks at δ 7.36–7.18 (aromatic protons), 4.86 (q, 1H, J = 6.2 Hz, methine proton), and 0.64–0.51 (triethyl silyl protons). Enzymatic methods minimize side reactions and enhance yield reproducibility .

How should researchers handle and store triethyl(2-phenylethoxy)silane to ensure safety and stability?

Basic Research Question

Methodological Answer:

To mitigate risks of pyrophoricity and hydrolysis:

- Storage: Use airtight containers under nitrogen in a cool (<25°C), well-ventilated area. Avoid exposure to moisture, heat, and light.

- Handling: Ground and bond metal containers during transfers. Employ non-sparking tools and explosion-proof equipment in work areas.

- Waste disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

How can triethyl(2-phenylethoxy)silane be utilized as a coupling agent in polymer modifications?

Advanced Research Question

Methodological Answer:

In polymer science, this silane acts as a coupling agent to enhance interfacial adhesion between hydrophilic polymers (e.g., polyvinyl alcohol, PVA) and hydrophobic matrices (e.g., starch plastics). Key steps include:

Surface Activation: Hydrolyze the silane to generate reactive silanol groups.

Grafting: Optimize reaction time (e.g., 2–4 hours) and silane concentration (1–5 wt%) to balance tensile strength and water resistance.

Characterization: Use FTIR to confirm Si-O-C bonding and tensile testing to quantify mechanical improvements. This method reduces phase separation in composite materials .

What analytical techniques are critical for characterizing the structural integrity of triethyl(2-phenylethoxy)silane in complex reaction mixtures?

Advanced Research Question

Methodological Answer:

- 1H NMR Spectroscopy: Resolve methine (δ 4.86) and aromatic protons (δ 7.36–7.18) to confirm regioselective silylation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect impurities like unreacted phenylethanol or byproducts (e.g., disilylated derivatives).

- TLC with UV Visualization: Monitor reaction progress and isolate pure fractions via column chromatography.

Cross-referencing with authentic NMR spectra and retention times ensures structural fidelity .

How does the electronic environment of the phenylethoxy group influence the reactivity of triethyl(2-phenylethoxy)silane in surface modification reactions?

Advanced Research Question

Methodological Answer:

The phenylethoxy group’s electron-donating effects enhance the silane’s nucleophilicity, facilitating hydrolysis and condensation with hydroxyl-rich surfaces (e.g., silica or cellulose). To study this:

Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) aryl groups.

Kinetic Analysis: Measure hydrolysis rates via conductivity assays or pH monitoring.